molecular formula C6H7NO3 B1276897 3-Acetylpyrrolidine-2,4-dione CAS No. 697-57-4

3-Acetylpyrrolidine-2,4-dione

Cat. No.: B1276897
CAS No.: 697-57-4
M. Wt: 141.12 g/mol
InChI Key: KBEZSONORPLPSB-UHFFFAOYSA-N
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Description

3-Acetylpyrrolidine-2,4-dione: is a heterocyclic organic compound featuring a five-membered ring structure with nitrogen and oxygen atoms It is a derivative of pyrrolidine-2,4-dione, where an acetyl group is attached to the third carbon atom

Mechanism of Action

Target of Action

3-Acetylpyrrolidine-2,4-dione is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives have been found to exhibit a broad range of bioactivities and are used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolidine-2,4-dione, are known to interact with their targets through various mechanisms . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

It’s worth noting that pyrrolidine-2,4-dione derivatives have been found to exhibit antifungal activity . This suggests that these compounds may interfere with the biochemical pathways of fungi, inhibiting their growth .

Pharmacokinetics

It’s worth noting that the introduction of heteroatomic fragments in molecules like pyrrolidine derivatives is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Pyrrolidine-2,4-dione derivatives have been found to exhibit striking biological activities against certain fungi . This suggests that these compounds may have a significant impact on the cellular processes of these organisms.

Action Environment

The action environment can significantly influence the efficacy and stability of this compound. For instance, it has been found that the muc-like biosynthetic gene clusters (BGCs), which are involved in the synthesis of 3-acetylated tetramates (a class of compounds that includes this compound), are predominantly found in human-associated bacteria . The shape and main products of these BGCs can be influenced by the habitat environment .

Biochemical Analysis

Biochemical Properties

3-Acetylpyrrolidine-2,4-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in antimicrobial and anticancer activities . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby modulating their function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling pathways, leading to changes in gene expression . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . This inhibition results in changes in gene expression, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products can also influence cellular activities . Long-term exposure to this compound has shown sustained effects on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, toxic or adverse effects have been observed, including disruptions in normal cellular functions and potential toxicity to vital organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in its metabolism. These interactions can lead to changes in metabolite levels and metabolic flux . The compound’s metabolism is crucial for its biological activity and therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological effects and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production typically employs the classical method due to its simplicity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine-2,4-dione derivatives.

Properties

IUPAC Name

3-acetylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-3(8)5-4(9)2-7-6(5)10/h5H,2H2,1H3,(H,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEZSONORPLPSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)CNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408633
Record name 2,4-Pyrrolidinedione, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

697-57-4
Record name 2,4-Pyrrolidinedione, 3-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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